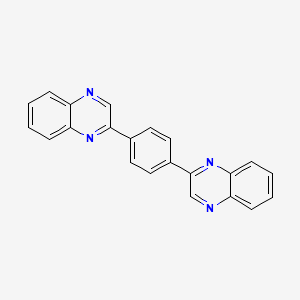
1-(Ethanesulfinyl)propadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethanesulfinyl)propadiene is an organic compound characterized by the presence of an ethanesulfinyl group attached to a propadiene backbone. Propadiene, also known as allene, is the simplest allene with the formula H2C=C=CH2. The compound is notable for its cumulated double bonds, which confer unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethanesulfinyl)propadiene typically involves the reaction of ethanesulfinyl chloride with propadiene under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The separation of the product from the reaction mixture is achieved through distillation or chromatography, depending on the purity requirements.
Análisis De Reacciones Químicas
Types of Reactions
1-(Ethanesulfinyl)propadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The ethanesulfinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Ethanesulfinyl)propadiene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cycloaddition reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Ethanesulfinyl)propadiene involves its interaction with molecular targets through its reactive double bonds and sulfinyl group. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The pathways involved include nucleophilic addition and substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Propadiene (Allene): The parent compound with similar cumulated double bonds.
Ethanesulfonylpropadiene: A related compound with a sulfonyl group instead of a sulfinyl group.
Methylsulfinylpropadiene: A compound with a methyl group attached to the sulfinyl group.
Uniqueness
1-(Ethanesulfinyl)propadiene is unique due to the presence of the ethanesulfinyl group, which imparts distinct chemical reactivity and properties compared to other similar compounds. The combination of cumulated double bonds and the sulfinyl group makes it a versatile compound in various chemical reactions and applications.
Propiedades
Número CAS |
25558-07-0 |
|---|---|
Fórmula molecular |
C5H8OS |
Peso molecular |
116.18 g/mol |
InChI |
InChI=1S/C5H8OS/c1-3-5-7(6)4-2/h5H,1,4H2,2H3 |
Clave InChI |
ZKPBOOAHSXXNNC-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)C=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


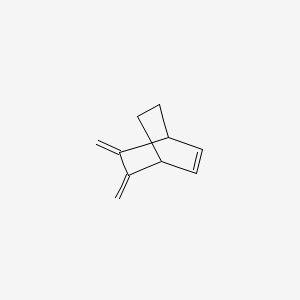
![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
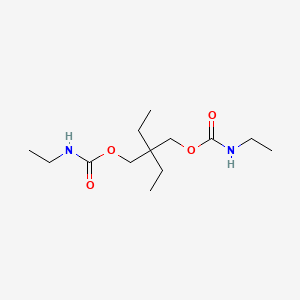
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)
![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
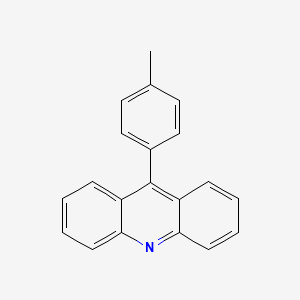
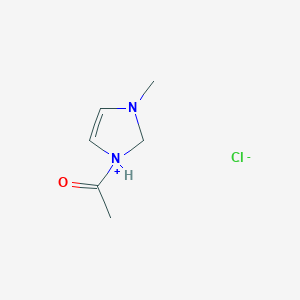
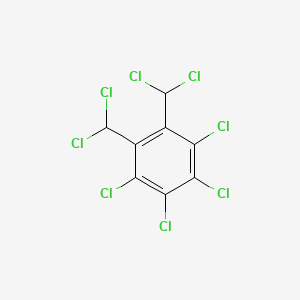
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
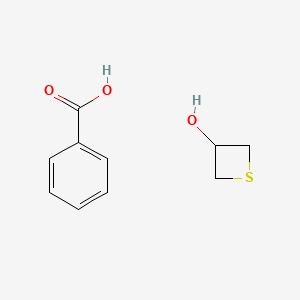
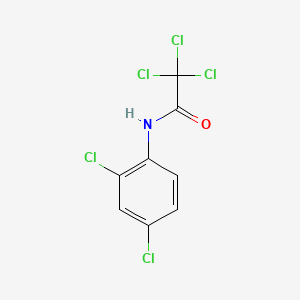
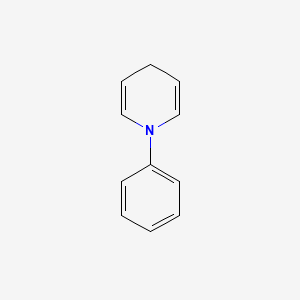
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)
